molecular formula C15H14F3N3O2 B7059291 Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate

Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B7059291
M. Wt: 325.29 g/mol
InChI Key: ODJYHPOXFKLPKH-UHFFFAOYSA-N
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Description

Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring, often through cyclization reactions involving suitable precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amination: The methyl(pyridin-3-ylmethyl)amino group is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[methyl(pyridin-2-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate
  • Methyl 6-[methyl(pyridin-4-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate

Uniqueness

The unique positioning of the trifluoromethyl group and the specific substitution pattern on the pyridine ring confer distinct chemical and biological properties to Methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate. These properties make it particularly valuable in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

methyl 6-[methyl(pyridin-3-ylmethyl)amino]-4-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-21(9-10-4-3-5-19-7-10)13-6-12(15(16,17)18)11(8-20-13)14(22)23-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJYHPOXFKLPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C2=NC=C(C(=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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